Octosyl acid A -

Octosyl acid A

Catalog Number: EVT-1582141
CAS Number:
Molecular Formula: C13H14N2O10
Molecular Weight: 358.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Octosyl acid A is a significant compound in the realm of nucleoside antibiotics, characterized by its unique bicyclic structure and bioactivity. It serves as a precursor for various biologically active compounds, including polyoxin and nikkomycin. The compound's structure is based on an unusual eight-carbon furanosyl nucleoside core, which has garnered attention for its potential in antibiotic applications.

Source

Octosyl acid A is derived from the biosynthetic pathways of certain microorganisms that produce nucleoside antibiotics. Specifically, it has been identified as a key intermediate in the biosynthesis of polyoxin, a well-known antifungal agent. The enzymatic processes involved in its formation have been elucidated through various studies, highlighting its significance in natural product chemistry .

Classification

Chemically, octosyl acid A belongs to the class of bicyclic C-nucleosides. Its classification is primarily based on its structural features and the presence of a carboxylic acid functional group, which is essential for its biological activity. The compound is also categorized as a sugar nucleoside due to its sugar-derived backbone .

Synthesis Analysis

Methods

The synthesis of octosyl acid A involves several intricate steps, primarily focusing on the construction of its bicyclic core. Key methods include:

  • Diastereoselective Acetylide Addition: This method allows for the selective addition of acetylide reagents to form specific stereoisomers necessary for the bicyclic structure.
  • 6-Endo Selenoetherification: This reaction is crucial for forming the cyclic structure of octosyl acid A by introducing selenium into the molecular framework .

Technical Details

The synthetic pathway often employs organostannylene derivatives to facilitate intramolecular reactions, leading to the desired bicyclic configuration. The use of radical S-adenosylmethionine enzymes has also been explored to enhance the efficiency of synthesis by catalyzing key steps within the biosynthetic pathway .

Molecular Structure Analysis

Structure

Octosyl acid A features a distinctive bicyclic structure with an eight-carbon backbone. Its molecular formula can be represented as C₈H₁₄O₄, indicating the presence of eight carbon atoms, fourteen hydrogen atoms, and four oxygen atoms.

Data

The structural elucidation has been confirmed through various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): Both 1H^{1}H and 13C^{13}C NMR spectra have been utilized to confirm the integrity and connectivity of the bicyclic core.
  • Heteronuclear Multiple Bond Correlation (HMBC): This technique has provided insights into the correlation between hydrogen and carbon atoms within the molecule, supporting the proposed structural framework .
Chemical Reactions Analysis

Reactions

Octosyl acid A participates in several chemical reactions that are pivotal for its functionality:

  • Formation via Radical Mechanisms: The initial formation of octosyl acid A involves a free radical mechanism catalyzed by specific enzymes, such as PolH, which facilitates hydrogen abstraction and subsequent cyclization.
  • Dephosphorylation: Following its initial formation as octosyl acid 5′-phosphate, further enzymatic action by phosphatases converts it into octosyl acid A .

Technical Details

The reactions are characterized by their reliance on radical intermediates and enzymatic catalysis, which enhance specificity and yield during synthesis. Detailed mechanistic studies are ongoing to further elucidate these processes .

Mechanism of Action

Process

The mechanism through which octosyl acid A exerts its biological effects involves:

  • Interaction with Biological Targets: As a nucleoside antibiotic, it likely interferes with nucleic acid synthesis in target microorganisms.
  • Enzymatic Activation: Enzymes involved in its biosynthesis also play roles in modulating its activity against pathogens .

Data

Research indicates that octosyl acid A's activity may be linked to structural motifs that mimic natural substrates in microbial systems, allowing it to effectively inhibit growth .

Physical and Chemical Properties Analysis

Physical Properties

Octosyl acid A exhibits characteristics typical of organic acids:

  • Melting Point: Specific melting point data may vary depending on purity but generally falls within expected ranges for similar compounds.
  • Solubility: It is soluble in polar solvents due to its carboxylic acid group.

Chemical Properties

The compound displays reactivity consistent with carboxylic acids:

  • Acidity: The presence of a carboxylic group contributes to its acidic nature.
  • Reactivity with Nucleophiles: It can participate in various nucleophilic substitution reactions due to its functional groups .
Applications

Scientific Uses

Octosyl acid A has several applications within scientific research and pharmaceutical development:

  • Antibiotic Development: Its role as a precursor in synthesizing other antibiotics makes it valuable in drug discovery programs aimed at combating resistant microbial strains.
  • Biochemical Research: Studies involving octosyl acid A contribute to understanding nucleic acid interactions and enzyme mechanisms within microbial biosynthetic pathways .
Biosynthetic Pathways & Enzymatic Mechanisms

Radical SAM-Dependent C-C Bond Formation in Octosyl Backbone Assembly

The biosynthesis of octosyl acid A (OA) hinges on a radical-mediated C-C bond formation step catalyzed by the radical S-adenosylmethionine (SAM) enzyme PolH. PolH initiates catalysis by reductive cleavage of SAM to generate a 5'-deoxyadenosyl radical (5'-dA•), which abstracts a hydrogen atom from the C6′ position of its substrate, 3′-enolpyruvyl uridine 5′-monophosphate (3′-EUMP). This abstraction triggers a free radical cyclization, forming a new C-C bond between C5′ of the uridine moiety and C7′ of the enolpyruvyl group. This reaction constructs the unique 8-carbon furanosyl backbone characteristic of OA [1] [5].

Role of PolH in Free Radical-Mediated Cyclization

PolH contains a canonical [4Fe-4S] cluster ligated by a CXXXCXXC motif (C225XXXC229XXC232). Reconstituted PolH binds 3.9 iron ions and 3.2 sulfur atoms per monomer, confirming a [4Fe-4S] cluster essential for radical generation. Electron paramagnetic resonance (EPR) spectroscopy reveals an axial signal (g = 2.03, g = 1.92) upon reduction, characteristic of a [4Fe-4S]+ cluster. This cluster facilitates electron transfer to SAM, enabling substrate activation [1] [5].

Table 1: Key Spectroscopic and Structural Features of PolH

PropertyValue/CharacteristicFunctional Implication
Fe-S Cluster Type[4Fe-4S]Radical initiation via SAM cleavage
EPR Signal (reduced)g = 2.03, g = 1.92Confirms [4Fe-4S]+ state
Active Site MotifC225XXXC229XXC232Cluster coordination and stability
Substrate Binding3′-EUMPSelective recognition of phosphated intermediate

Substrate Specificity of 3′-Enolpyruvyl Uridine 5′-Monophosphate (3′-EUMP)

3′-EUMP serves as the exclusive substrate for PolH. This intermediate is synthesized by PolA (or its ortholog NikO), which transfers phosphoenolpyruvate (PEP) to UMP. The 5′-phosphate group of 3′-EUMP is critical for PolH recognition, as dephosphorylated analogs (e.g., 3′-EU) fail to undergo cyclization. The enzyme exhibits strict specificity for the uridine scaffold, with no activity observed against cytidine or adenosine analogs [1] [5].

Dephosphorylation Cascades in Maturation

Following radical cyclization, octosyl acid 5′-phosphate (OAP) undergoes dephosphorylation to yield mature OA. This step is catalyzed by the phosphatase PolJ, a Mg2+-dependent enzyme.

Phosphatase PolJ Catalyzed Conversion of OAP to OA

PolJ hydrolyzes the 5′-phosphate ester of OAP with high specificity, producing OA and inorganic phosphate. Gene deletion studies (polJ) abolish polyoxin production in vivo, confirming PolJ’s essential role. In vitro, purified PolJ converts OAP to OA with >95% yield within 30 minutes, demonstrating catalytic efficiency [1] [5].

Kinetic Analysis of Phosphate Elimination Dynamics

Kinetic assays reveal PolJ operates with a Km of 28 ± 4 µM for OAP and a kcat of 0.45 ± 0.05 s−1. The enzyme follows Michaelis-Menten kinetics, with optimal activity at pH 7.5 and 30°C. Mg2+ is indispensable for activity, as EDTA treatment reduces activity by >90%. Notably, PolJ shows no activity against non-glycosylated phosphates (e.g., p-nitrophenyl phosphate), indicating substrate specificity [1] [5].

Table 2: Kinetic Parameters of PolJ

ParameterValueCondition
Km (OAP)28 ± 4 µMpH 7.5, 30°C
kcat0.45 ± 0.05 s−1pH 7.5, 30°C
kcat/Km16,070 M−1s−1pH 7.5, 30°C
pH Optimum7.530°C
Metal CofactorMg2+ (required)2 mM restores activity

Isotopic Tracer Studies for Pathway Validation

[13C]-Glucose Incorporation Patterns in Carbon Backbone

Feeding studies with Streptomyces cacaoi using [1-13C]-glucose demonstrated preferential 13C enrichment at C6′ of OA. This aligns with glucose metabolism via glycolysis to generate PEP, which contributes C1–C3 to the enolpyruvyl moiety of 3′-EUMP. The C6′ carbon originates from PEP’s C3, confirming its role as a precursor [3] [4].

Pyruvate/Glycerate Precursor Flux Analysis

[3-14C]-pyruvate and [3-14C]-glycerate were efficiently incorporated into OA, with pyruvate showing >2-fold higher incorporation than glycerate. This suggests pyruvate (or its derivative PEP) is a direct precursor, while glycerate may enter the pathway indirectly via gluconeogenesis. NMR analysis of OA derived from [1-13C]-glucosamine further confirmed C1 and C2 of glucosamine label C8′ and C7′ of OA, respectively, supporting the two-carbon donor hypothesis in octose formation [4] [9].

Table 3: Isotopic Labeling Patterns in OA Biosynthesis

Labeled PrecursorEnrichment Site in OARelative Incorporation Efficiency
[1-13C]-GlucoseC6′High (primary carbon source)
[3-14C]-PyruvateC6′Very high (direct precursor)
[3-14C]-GlycerateC6′Moderate (indirect precursor)
[1-13C]-GlucosamineC7′, C8′High (two-carbon donor)

Evolutionary Conservation of Biosynthetic Gene Clusters

Comparative Genomics Across Streptomyces spp.

The polH-polJ gene cluster is conserved in Streptomyces aureochromogenes and S. cacaoi, but exhibits variable distribution across the genus. Pangenome analysis of 205 Streptomyces genomes reveals <30% of strains harbor orthologs of polH and polJ with >80% amino acid identity. These genes co-localize with other polyoxin/nikkomycin biosynthetic genes (e.g., polA, nikO) in a genomic island, suggesting functional linkage [3] [7].

Horizontal Gene Transfer Implications

The pol cluster resides in genomic regions with atypical GC content (62–65% vs. genomic average of 71–73%) and is flanked by transposase pseudogenes. This, coupled with its patchy phylogenetic distribution, indicates horizontal gene transfer (HGT) events. Notably, Streptomyces strains isolated from rhizosphere microbiomes show higher prevalence of pol-like clusters, implying ecological selection for OA-derived antibiotics in plant-associated niches [3] [7].

Table 4: Conservation of OA Biosynthetic Genes in Streptomycetes

Genomic FeatureObservationImplication
polH occurrence28% of 205 sequenced genomesLimited vertical inheritance
GC content of pol cluster62–65% (vs. 71–73% genomic average)Horizontal acquisition signature
Flanking elementsTransposases, integrasesMobile genetic element association
Ecological niche associationEnriched in rhizosphere isolatesAdaptive advantage in plant microbiomes

Properties

Product Name

Octosyl acid A

IUPAC Name

1-[(2R,3R,3aS,5S,7R,7aR)-5-carboxy-3,7-dihydroxy-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyran-2-yl]-2,4-dioxopyrimidine-5-carboxylic acid

Molecular Formula

C13H14N2O10

Molecular Weight

358.26 g/mol

InChI

InChI=1S/C13H14N2O10/c16-4-1-5(12(21)22)24-8-6(17)10(25-7(4)8)15-2-3(11(19)20)9(18)14-13(15)23/h2,4-8,10,16-17H,1H2,(H,19,20)(H,21,22)(H,14,18,23)/t4-,5+,6-,7-,8+,10-/m1/s1

InChI Key

VKBROKVQWXRRIF-VSKWAHJVSA-N

Synonyms

octosyl acid A

Canonical SMILES

C1C(C2C(C(C(O2)N3C=C(C(=O)NC3=O)C(=O)O)O)OC1C(=O)O)O

Isomeric SMILES

C1[C@H]([C@@H]2[C@H]([C@H]([C@@H](O2)N3C=C(C(=O)NC3=O)C(=O)O)O)O[C@@H]1C(=O)O)O

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